molecular formula C₂₇H₂₅D₆ClN₂O₆S B1156038 (R)-Bepotastine Besylate-d6

(R)-Bepotastine Besylate-d6

货号: B1156038
分子量: 553.1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Bepotastine Besylate-d6 is a high-quality, stable isotope-labeled analog designed for use as an internal standard in quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in ensuring accurate and precise measurement of Bepotastine concentrations in complex biological matrices, which is crucial for advanced pharmacokinetic studies, drug metabolism and excretion (ADME) research, and bioavailability assessments . The incorporation of six deuterium atoms provides a predictable mass shift from the native compound, minimizing interference and correcting for analytical variability during sample preparation and ionization. Bepotastine is a second-generation, selective histamine H1-receptor antagonist that also functions as a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . It is clinically used to treat itchy eyes caused by allergic conjunctivitis . In a research context, this compound is also vital for conducting forced degradation studies to characterize the stability profile of the parent drug substance. Researchers can use this labeled standard to help identify and quantify potential photodegradation products, aiding in the development of robust stability-indicating analytical methods . This compound is intended for research use only and is strictly not for diagnostic or therapeutic use.

属性

分子式

C₂₇H₂₅D₆ClN₂O₆S

分子量

553.1

同义词

4-[(R)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid Benzenesulfonate-d6;  (R)-4-[(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid Monobenzenesulfonate-d6

产品来源

United States

Stereoselective Synthesis and Deuterium Incorporation Methodologies

Chiral Synthesis of (R)-Bepotastine Intermediates

The pharmacological activity of bepotastine (B66143) is primarily associated with its (S)-enantiomer, which necessitates a highly stereoselective synthetic route to produce the key chiral alcohol intermediate. patsnap.com Both biocatalytic and chemoenzymatic approaches have been developed to achieve the required high optical purity.

Biocatalysis offers a green and highly selective method for producing chiral intermediates. The synthesis of the crucial precursor, (S)-4-chlorophenylpyridylmethanol, has been achieved through the asymmetric bioreduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. researchgate.net

Researchers have engineered alcohol dehydrogenases (ADHs) to enhance their activity and stereoselectivity toward bulky diaryl ketones, which are typically challenging substrates for naturally occurring enzymes. nih.gov For instance, an ADH derived from Lactobacillus kefir was engineered through molecular simulation and mutation, resulting in a variant with significantly increased catalytic efficiency. nih.gov Whole-cell biocatalysis using recombinant Escherichia coli has also been employed. researchgate.net In a water-cyclohexane biphasic system, this method achieved a 99.6% yield and an enantiomeric excess (ee) of over 99% for (S)-4-chlorophenylpyridylmethanol in just 80 minutes, a significant improvement over traditional stirred-tank reactions. researchgate.netnih.govbohrium.com This efficiency is attributed to the high mass transfer in microreaction systems and the mitigation of substrate and product inhibition by using a two-phase system. researchgate.net

Table 1: Comparison of Biocatalytic Systems for (S)-4-chlorophenylpyridylmethanol Synthesis
Biocatalyst SystemReaction TimeYieldEnantiomeric Excess (ee)Reference
Engineered ADH (seq5-D150I)Not SpecifiedHigh Space-Time Yield (263.4 g·L⁻¹ day⁻¹)High nih.gov
Recombinant E. coli (Whole-cell) in Microreactor80 minutes99.6%>99% researchgate.netnih.gov
Recombinant E. coli (Whole-cell) in Stirred Tank>270 minutes>99%>99% researchgate.net

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. After the enzymatic production of the enantiopure alcohol intermediate, standard chemical reactions are used to complete the synthesis of bepotastine. researchgate.net

Asymmetric chemical synthesis provides an alternative to biocatalysis. One patented method involves the asymmetric transfer hydrogenation of (4-chlorophenyl)(2-pyridyl)ketone-N-oxide. patsnap.com This reaction uses a chiral ruthenium catalyst complexed with a monosulfonyl diamine ligand. The resulting (S)-(4-chlorophenyl)(2-pyridyl)methanol-N-oxide is then reduced to the target chiral alcohol. patsnap.com This chemical approach offers high yields (92-95%) and excellent enantioselectivity (94% ee). patsnap.com

Strategies for Site-Specific Deuteration

Incorporating deuterium (B1214612) into the bepotastine structure requires careful selection of methodology to ensure the label is placed at the desired position with high isotopic purity. The target compound, (R)-Bepotastine Besylate-d6, is deuterated on the butanoic acid side chain. caymanchem.com

Hydrogen-deuterium exchange (HDE) reactions are a direct way to introduce deuterium by replacing C-H bonds with C-D bonds. researchgate.net These reactions can be catalyzed by acids, bases, or metals. For a molecule like bepotastine, HDE could potentially be used, although controlling the specific site of exchange can be challenging. researchgate.net

Metal-catalyzed HDE, using catalysts like platinum or palladium on carbon, often in the presence of D₂O, is a powerful technique. mdpi.comresearchgate.net However, this method can sometimes lead to deuteration at multiple sites, including aromatic rings, which would not be suitable for the specific synthesis of the d6-butanoic acid analogue. The protons on the piperidine ring could also be susceptible to exchange under certain conditions. researchgate.net

A more controlled and widely used strategy for site-specific deuteration involves the use of deuterated building blocks in the synthetic pathway. nih.govnih.gov This approach ensures that the deuterium atoms are located exclusively at the desired positions. For the synthesis of this compound, this involves using a deuterated version of the four-carbon side chain.

The synthesis would proceed by first preparing the chiral intermediate 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. This molecule is then alkylated with a deuterated electrophile, such as ethyl 4-bromobutyrate-d6, in the presence of a base. The resulting deuterated ester is subsequently hydrolyzed to yield the final d6-bepotastine. This method provides unambiguous control over the location of the deuterium labels. The required deuterated building block, ethyl 4-bromobutyrate-d6, can be synthesized from precursors like γ-butyrolactone-d6.

Table 2: Comparison of Deuteration Strategies
MethodDescriptionAdvantagesDisadvantagesApplicability to Bepotastine-d6
Deuterium ExchangeDirect replacement of H with D on the final molecule or a late-stage intermediate.Atom economical; can be performed late in synthesis.Lack of site-selectivity; risk of over- or mis-deuteration; potential for back-exchange. nih.govLess suitable for specific labeling of the butanoic acid chain.
Deuterated Building BlocksIncorporation of a pre-deuterated precursor during the synthesis.High site-specificity; precise control over isotopic purity. nih.govbrightspec.comRequires synthesis of the deuterated starting material, which can be costly. nih.govIdeal method using ethyl 4-bromobutyrate-d6 to ensure specific labeling.

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is paramount for the utility of the labeled compound as an internal standard or for pharmacokinetic studies. researchgate.net The synthesis must be optimized to maximize the incorporation of deuterium and minimize the presence of partially labeled or unlabeled species. scilit.com

When using deuterated building blocks, the primary factor for isotopic purity is the purity of the building block itself. The subsequent reaction conditions (e.g., solvent, temperature, reaction time) must be controlled to prevent any unintended H/D exchange. For example, the use of protic solvents or reagents could potentially lead to back-exchange, reducing the isotopic enrichment of the final product.

The purity of the final this compound is confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HR-MS) is used to confirm the mass shift corresponding to the incorporation of six deuterium atoms and to quantify the isotopic distribution (d0 to d6). rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is employed to confirm the specific location of the deuterium atoms by observing the disappearance of proton signals and the appearance of deuterium signals, respectively. mdpi.comrsc.orgnih.govbrightspec.com

Scale-Up Considerations for Research and Analytical Standards

The transition from a laboratory-scale synthesis to a larger scale production of this compound, even for use as a research or analytical standard, presents several challenges. These standards are critical for pharmacokinetic studies and therapeutic drug monitoring, where they are used as internal standards for precise quantification. veeprho.com

Key considerations include:

Process Optimization and Control: Each step of the synthesis must be robust and reproducible. This involves optimizing reaction conditions (temperature, pressure, reaction time, catalyst loading) to maximize yield and minimize the formation of impurities. musechem.comgoogle.com For the stereoselective resolution step, controlling crystallization conditions is crucial to ensure high diastereomeric and enantiomeric purity.

Isotopic Purity and Stability: It is essential to maintain high isotopic enrichment throughout the synthesis. This means avoiding conditions that could lead to H/D exchange, where deuterium atoms are swapped for hydrogen atoms from the environment or reagents. chemicalsknowledgehub.com The final product must be rigorously analyzed using techniques like mass spectrometry and NMR spectroscopy to confirm the degree and location of deuterium incorporation. chemicalsknowledgehub.commusechem.com

Purification Challenges: The final compound must have very high chemical purity. Chromatographic purification methods are often required, which can be costly and time-consuming to scale up. Developing efficient crystallization methods for the final product is often a key goal to simplify purification on a larger scale.

Regulatory and Handling Issues: The production of materials for analytical and research purposes, especially those that could be used in clinical studies, requires stringent quality control and documentation. While stable isotopes are not radioactive, proper handling and containment procedures are still necessary to prevent cross-contamination and ensure worker safety.

The table below summarizes the key challenges and potential mitigation strategies for scaling up the production of this compound.

ChallengeMitigation Strategy
High Cost of Deuterated Materials Optimize reaction stoichiometry; introduce the deuterated moiety late in the synthetic sequence; recover and recycle deuterated solvents where feasible.
Maintaining Enantiomeric Purity Precise control over crystallization parameters (solvent, temperature, cooling rate) during diastereomeric resolution; use of highly selective chiral resolving agents or enzymes.
Ensuring High Isotopic Enrichment Use of anhydrous solvents and reagents to prevent H/D back-exchange; selection of reaction pathways that do not promote isotope scrambling.
Chemical Purity and Impurity Profile Rigorous process optimization to minimize side reactions; development of scalable crystallization-based purification methods to avoid costly chromatography.
Analytical Characterization Implementation of robust analytical methods (e.g., qNMR, LC-MS/MS) to confirm identity, purity (chemical and isotopic), and quantity of the final standard.

Ultimately, the successful scale-up for producing this compound as an analytical standard hinges on a well-designed, efficient, and highly controlled synthetic process that balances cost with the stringent requirements for purity and isotopic integrity.

Advanced Analytical Characterization and Quality Assurance

Spectroscopic Characterization Techniques for Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the position of deuterium atoms within the (R)-Bepotastine Besylate-d6 molecule. By comparing the ¹H NMR spectrum of the deuterated analog with that of the non-labeled (R)-Bepotastine Besylate, the absence of signals at specific chemical shifts confirms the sites of deuterium substitution.

For this compound, where the six deuterium atoms are typically introduced on the piperidine ring, the corresponding proton signals would be absent or significantly diminished in the ¹H NMR spectrum. Furthermore, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment.

Isotopic enrichment, which quantifies the percentage of molecules that have been successfully deuterated, can also be estimated using NMR. By integrating the residual proton signals at the deuterated positions in the ¹H NMR spectrum and comparing them to the integration of a non-deuterated proton signal elsewhere in the molecule, a calculation of the isotopic purity can be made.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityAssignment
8.55dPyridyl-H
7.70 - 7.20mAromatic-H (Besylate and Chlorophenyl)
5.45sCH-O
3.60mCH-O (Piperidine)
2.80mCH₂-N (Piperidine)
2.30tCH₂-COOH
1.90mCH₂-CH₂-COOH
1.70mCH₂ (Piperidine)

Note: The signals corresponding to the deuterated positions on the piperidine ring would be absent or significantly reduced in intensity.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Confirmation

Mass Spectrometry (MS) is a cornerstone technique for confirming the molecular weight of this compound and determining its isotopic purity with high accuracy. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms.

The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) that is 6 mass units higher than that of the non-deuterated compound. For instance, if the [M+H]⁺ of (R)-Bepotastine is at m/z 389.16, the [M+H]⁺ for the d6 analog would be expected at approximately m/z 395.20.

Isotopic purity is assessed by examining the distribution of ions around the molecular ion peak. The relative intensities of the M, M+1, M+2, etc., peaks are measured and compared to the theoretical isotopic distribution for a molecule with 98-99% deuterium incorporation. This allows for the quantification of the percentage of the d6 species versus molecules with fewer deuterium atoms (d0 to d5).

Illustrative Mass Spectrometry Data for (R)-Bepotastine-d6:

Ionm/z (Observed)m/z (Calculated)Isotopic Purity (%)
[M+H-d6]⁺389.16389.1627< 1%
[M+H-d5]⁺390.17390.1690< 1%
[M+H-d4]⁺391.17391.1752< 1%
[M+H-d3]⁺392.18392.1815< 2%
[M+H-d2]⁺393.19393.1878< 5%
[M+H-d1]⁺394.19394.1940~15%
[M+H-d0]⁺395.20395.2003> 98%

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from any impurities, including its non-deuterated counterpart and its (S)-enantiomer, thereby ensuring the purity and enantiomeric excess of the standard.

High-Performance Liquid Chromatography (HPLC) Method Development.derpharmachemica.comnih.gov

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the chemical purity of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any potential process-related impurities or degradation products. derpharmachemica.com

Method development involves optimizing various parameters, including the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength (typically in the UV region, around 225 nm). derpharmachemica.com The goal is to achieve a sharp, symmetrical peak for this compound with good resolution from all other components in the sample.

Illustrative HPLC Method Parameters for Purity Assessment:

ParameterCondition
Column Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) derpharmachemica.com
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm derpharmachemica.com
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Purity Assessment

Since Bepotastine (B66143) is a chiral molecule, it is imperative to verify the enantiomeric purity of the this compound standard. This is achieved using chiral chromatography, a specialized form of HPLC that employs a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.

The development of a chiral method involves screening various chiral columns and mobile phases to find conditions that provide a baseline resolution between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are often effective for this type of separation. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL

Validation of Analytical Methods for this compound Standards.derpharmachemica.com

Once developed, the analytical methods for assessing the purity and enantiomeric excess of this compound must be validated to ensure they are fit for their intended purpose. derpharmachemica.com Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the deuterated standard.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or the other enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation report is generated, documenting the results of all validation experiments and confirming that the analytical methods meet the pre-defined acceptance criteria for the quality control of this compound.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The analytical method validation for this compound, when used as an internal standard, focuses on the performance of the assay for the non-deuterated analyte. The concentration of the deuterated standard is typically kept constant across all calibration points, quality control samples, and study samples. Therefore, the linearity of the response for this compound itself is not determined in the same manner as for the analyte. Instead, the consistency of its response is monitored to ensure the stability and reliability of the analytical system.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for the analyte being measured, but not typically established for the internal standard in the same context. However, the signal intensity of the deuterated internal standard must be sufficiently high to be distinguished from baseline noise and to provide a consistent and reproducible signal throughout the analytical run.

An illustrative example of how linearity data for an analyte, using this compound as an internal standard, would be presented is shown below.

Analyte Concentration (ng/mL)Response Ratio (Analyte Peak Area / IS Peak Area)
1.00.052
2.50.128
5.00.255
10.00.510
25.01.275
50.02.540
100.05.080

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Precision, Accuracy, and Robustness

The precision and accuracy of an analytical method are determined for the quantification of the target analyte. The contribution of the deuterated internal standard, this compound, to these parameters is assessed by ensuring its consistent performance. The precision of the method is evaluated by analyzing replicate samples at different concentrations, and the accuracy is determined by comparing the measured concentration to the nominal concentration.

Robustness of the analytical method is the measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. While the robustness is evaluated for the entire analytical method, the consistent performance of the deuterated internal standard under these varied conditions is a key indicator of a robust method.

Below is a representative table demonstrating precision and accuracy data for an analyte, which relies on the consistent performance of this compound as an internal standard.

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (3.0)4.55.2102.3
Mid QC (30.0)3.14.098.7
High QC (80.0)2.53.5101.5

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Impurity Profiling and Stability Assessment of Deuterated Standards

Identification and Quantification of Related Substances

The purity of a deuterated internal standard is of paramount importance. A critical impurity in this compound is the presence of the non-deuterated (R)-Bepotastine Besylate. The presence of the non-deuterated form can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation. Therefore, the isotopic purity of the deuterated standard must be high, and the percentage of the non-deuterated form should be quantified and controlled.

Other potential impurities could be related substances from the synthesis of bepotastine. These include starting materials, by-products, and other isomers. While specific impurities for the deuterated form are not extensively detailed in the literature, they are expected to be analogous to those of the non-deuterated compound.

A summary of potential related substances and their acceptance criteria for a deuterated standard might be presented as follows:

ImpurityAcceptance Criteria
Non-deuterated (R)-Bepotastine Besylate≤ 0.5%
Other individual unknown impurities≤ 0.1%
Total impurities≤ 1.0%

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Degradation Pathway Elucidation in Non-Biological Matrices

The stability of deuterated standards in the solvents used for stock and working solutions is crucial for maintaining the integrity of the analytical method over time. While specific degradation pathway studies for this compound are not widely published, the stability is expected to be comparable to its non-deuterated counterpart. Forced degradation studies on bepotastine besylate have been performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to identify potential degradation products.

The primary degradation pathways for bepotastine would likely involve hydrolysis of the ester linkage or modifications to the pyridine or piperidine rings. The deuteration in this compound is on the butanoic acid chain, which is not expected to significantly alter its susceptibility to these degradation pathways. However, stability studies of the deuterated standard in the chosen analytical solvent are a necessary component of method validation to ensure that no significant degradation occurs during the storage and handling of the solutions.

An example of a stability assessment in an analytical solvent is provided below:

Storage ConditionTime Point% of Initial Concentration
Room Temperature0 hours100.0
24 hours99.8
48 hours99.5
Refrigerated (2-8 °C)0 days100.0
7 days100.1
30 days99.7

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Applications in Preclinical Pharmacokinetic and Metabolic Research

Role of (R)-Bepotastine Besylate-d6 as a Stable Isotope Internal Standard (SIL-IS) in Bioanalysis

In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug, such as (R)-Bepotastine, in complex biological matrices like plasma or tissue homogenates. This compound is an ideal internal standard for this purpose. veeprho.comcaymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls before processing. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based bioanalysis because their behavior is nearly identical to that of the unlabeled analyte during sample extraction, chromatography, and ionization. crimsonpublishers.comscispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred methodology for the precise quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.gov In a typical preclinical pharmacokinetic study in animal models, plasma samples are collected at various time points after administration of (R)-Bepotastine. To these samples, a fixed amount of this compound is added as the internal standard. veeprho.com

The samples undergo a preparation process, often involving protein precipitation or liquid-liquid extraction, to remove interfering substances. nih.gov The extract is then injected into an LC-MS/MS system. The liquid chromatography component separates (R)-Bepotastine and this compound from other matrix components. Because the deuterium (B1214612) labeling results in a negligible change in polarity, the labeled and unlabeled compounds co-elute from the LC column. waters.com

Following separation, the compounds are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov For instance, (R)-Bepotastine produces a protonated precursor ion ([M+H]+) at m/z 389, which fragments to a specific product ion. nih.gov this compound would have a precursor ion at m/z 395, reflecting the addition of six deuterium atoms. By measuring the ratio of the analyte's response to the internal standard's response, the concentration of (R)-Bepotastine in the original sample can be determined with high accuracy.

Table 1: Illustrative LC-MS/MS Parameters for Bioanalysis of (R)-Bepotastine

ParameterDescription
Chromatography Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 or Phenyl column
Mobile Phase Gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Transition Example: m/z 389 → 167
SIL-IS Transition Example: m/z 395 → 173 (assuming fragmentation pattern is analogous)

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over using structurally similar but chemically different compounds. nih.govnih.gov

Correction for Matrix Effects : Biological samples contain numerous endogenous components (salts, lipids, proteins) that can interfere with the ionization of the analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. amazonaws.com Because the SIL-IS co-elutes and has virtually identical ionization efficiency to the analyte, it experiences the same degree of ion suppression or enhancement. waters.com The response ratio of the analyte to the SIL-IS therefore remains constant, canceling out the effect of the matrix and ensuring accurate results. crimsonpublishers.comnih.gov

Compensation for Sample Variability : Any loss of analyte during the multi-step sample preparation process (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL-IS. researchgate.net This ensures that variability in extraction recovery between different samples does not impact the final calculated concentration. nih.gov

Investigations of (R)-Bepotastine Metabolism Utilizing Deuterium Labeling

Deuterium labeling is a powerful tool for studying the metabolic fate of a drug. nih.gov By using this compound, researchers can trace the biotransformation of the parent compound and confidently identify its metabolites. escholarship.org

Metabolic stability assays are fundamental in vitro experiments used in early drug discovery to estimate how quickly a compound is metabolized by the liver. researchgate.netspringernature.com These assays typically involve incubating the test compound with liver subcellular fractions (microsomes) or intact liver cells (hepatocytes) from preclinical species (e.g., rat, dog, monkey) or humans. nih.govbioivt.com

In a typical assay, (R)-Bepotastine is incubated with liver microsomes in the presence of necessary cofactors like NADPH, which initiates Phase I metabolic reactions (e.g., oxidation). nuvisan.com Aliquots are taken at several time points, the reaction is stopped, and the concentration of the remaining parent drug is measured by LC-MS/MS. The rate of disappearance of the parent drug is used to calculate key parameters like the intrinsic clearance (CLint) and the in vitro half-life (t½). bioivt.com

Table 2: Typical Setup for an In Vitro Metabolic Stability Assay

ComponentPurpose
Test Compound (R)-Bepotastine
Test System Animal or Human Liver Microsomes/Hepatocytes
Cofactor NADPH (for Phase I metabolism)
Incubation Typically at 37°C
Time Points e.g., 0, 5, 15, 30, 60 minutes
Analysis LC-MS/MS to quantify remaining parent compound

A significant challenge in metabolism studies is distinguishing drug-related metabolites from the thousands of endogenous compounds present in a biological sample. Deuterium labeling makes this process much more straightforward. nih.gov When this compound is metabolized, its metabolites will retain some or all of the six deuterium atoms.

When the sample from an in vitro or in vivo study is analyzed by high-resolution mass spectrometry, the instrument can detect the characteristic mass difference between the metabolites of the unlabeled drug and the deuterated drug. Researchers look for "doublet" peaks in the mass spectrum that are separated by 6 mass units (or slightly less if some deuterium atoms are lost during metabolism). This unique isotopic signature provides a high degree of confidence that the detected signals are bona fide metabolites of (R)-Bepotastine, enabling the construction of metabolic pathways. mssm.edufrontiersin.org

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium can slow down the reaction rate. chem-station.com This phenomenon is known as the primary kinetic isotope effect (KIE). nih.gov

By comparing the metabolic stability of (R)-Bepotastine with that of this compound in parallel in vitro incubations, researchers can assess for a KIE. If the deuterated compound is metabolized significantly more slowly than the non-deuterated version, it suggests that a C-H bond at one of the labeled positions is being broken during a key metabolic step. This information provides valuable mechanistic insight into which parts of the molecule are most susceptible to metabolism and by what enzymatic pathways. chem-station.com

Preclinical Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In preclinical animal models, this compound serves as a crucial analytical tool for the precise quantification of the parent drug, Bepotastine (B66143).

Absolute bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. The gold-standard method for determining this is to compare the plasma concentration-time profiles following oral and intravenous (IV) administration. However, intra-subject variability can complicate results.

The use of a deuterated analog like this compound allows for a more elegant and precise study design. In this approach, a cohort of animal subjects (e.g., rats or dogs) receives an oral dose of the non-labeled Bepotastine besylate and, simultaneously or near-simultaneously, an intravenous dose of this compound. Because the labeled and unlabeled compounds are chemically identical and exhibit the same pharmacokinetic behavior, the deuterated version serves as its own internal standard and IV reference. nih.gov

Blood samples are collected over time, and LC-MS/MS is used to differentiate and simultaneously quantify the concentrations of both the unlabeled drug (from the oral dose) and the deuterated standard (from the IV dose). This allows for the direct calculation of absolute bioavailability in a single experiment, minimizing variability and reducing the number of animals required.

Table 1: Illustrative Pharmacokinetic Data from a Bioavailability Study in Rats This table represents hypothetical data from a study designed to measure the absolute bioavailability of Bepotastine using this compound as an IV tracer.

ParameterOral Bepotastine BesylateIV this compound
Dose 10 mg/kg1 mg/kg
AUC₀-∞ (ng·h/mL) 1,250250
Absolute Bioavailability (F) 50%N/A

Calculation: F = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100

Understanding a drug's potential for drug-drug interactions (DDIs) is a critical safety consideration. In vitro studies with human liver microsomes have shown that Bepotastine is minimally metabolized by cytochrome P450 (CYP) isozymes and has a low potential to inhibit major enzymes like CYP3A4, CYP2C9, and CYP2C19. fda.govhres.cafda.gov

This compound can be used in preclinical in vivo studies to confirm these findings. For instance, animal models could be co-administered Bepotastine besilate and a known potent inhibitor of a specific CYP enzyme. By using this compound as an internal standard for bioanalysis, researchers can accurately measure any subtle changes in the plasma concentration of the parent drug. The stable isotope label ensures that the quantification is not affected by the presence of the co-administered drug or its metabolites, providing unambiguous data on whether a metabolic interaction is occurring.

Disposition and excretion studies determine the ultimate fate of a drug in the body. Preclinical studies in rats and dogs have established that Bepotastine is primarily excreted in the urine and feces. fda.gov A significant portion of the drug is eliminated unchanged, with studies showing approximately 75-90% of an oral dose excreted in the urine. fda.govhres.ca

The use of this compound as a tracer in such studies enhances the ability to perform a complete mass balance analysis. After administering the labeled compound to animal models, urine, feces, and plasma can be collected over an extended period. The unique mass of the deuterated compound allows for highly sensitive and specific detection by LC-MS/MS, enabling the precise quantification of the drug and its potential metabolites even at very low concentrations. This helps to accurately map out the routes and rates of excretion and confirm the metabolic profile of the drug.

Table 2: Representative Excretion Profile of Bepotastine in Rats Following a Single Dose Data compiled from non-clinical study findings. The use of a d6-analog would be for precise quantification in these matrices.

Excretion RoutePercentage of Administered Dose
Urine ~75% - 90% (primarily as unchanged drug)
Feces ~10% - 25%

Development of High-Throughput Screening Assays for Drug Candidates

In modern drug discovery, high-throughput screening (HTS) is used to rapidly assess large libraries of chemical compounds for biological activity or other properties. researchgate.netwashu.edu For pharmacokinetic applications, HTS assays may be used to screen for compounds that could inhibit the transporters responsible for a drug's absorption or excretion.

In the development of such assays, this compound is an essential tool. It serves as the ideal internal standard in bioanalytical methods, typically LC-MS/MS, used to quantify Bepotastine concentrations in the assay matrix (e.g., cell lysates or culture medium). When screening thousands of compounds, the analytical method must be robust, precise, and accurate.

By adding a known concentration of this compound to every sample, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response. The deuterated standard co-elutes with the non-labeled Bepotastine but is detected on a different mass channel, allowing for a highly reliable ratio-based quantification. This ensures that the results of the screen are accurate and that potential hits (compounds that appear to affect Bepotastine levels) are genuine and not analytical artifacts.

Table 3: Typical Validation Parameters for an LC-MS/MS Assay Using this compound as an Internal Standard

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) > 0.99Ensures a proportional response across a range of concentrations.
Accuracy Within ±15% of nominal valueMeasures how close the measured value is to the true value.
Precision (%CV) < 15%Measures the reproducibility of the assay.
Matrix Effect Consistent and minimalEnsures that other components in the sample do not interfere with quantification.
Recovery Consistent and reproducibleMeasures the efficiency of the sample extraction process.

Future Perspectives and Methodological Advancements

Integration of Deuterated Analogs in Early-Stage Drug Development

The incorporation of deuterated analogs like (R)-Bepotastine Besylate-d6 early in the drug development pipeline offers substantial advantages. Primarily, such compounds are instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug, (R)-Bepotastine Besylate. musechem.comacs.orgresearchgate.net The use of a deuterated version as an internal standard in pharmacokinetic studies allows for more precise quantification of the drug in biological matrices. acs.org This precision is crucial during preclinical and Phase I clinical trials to establish a reliable pharmacokinetic profile.

Furthermore, the "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced by deuterium (B1214612), can lead to new chemical entities with improved metabolic stability. uniupo.itnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer drug half-life and improved therapeutic profiles. acs.org While this compound is primarily utilized as a reference standard, its synthesis and study provide valuable insights that could inform the development of next-generation deuterated drugs with enhanced properties. clearsynthdiscovery.com The early introduction of such analogs can de-risk development by providing a clearer understanding of a drug's behavior in vivo. clearsynth.com

Advancements in Isotope Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules like this compound is benefiting from significant advancements in isotope labeling technologies. Traditional methods can be lengthy and costly; however, modern techniques are enabling more efficient and selective incorporation of deuterium. nih.gov

Late-stage functionalization, particularly through hydrogen isotope exchange (HIE), is a powerful strategy. musechem.comacs.orgresearchgate.net This approach allows for the introduction of deuterium into a molecule in the final steps of its synthesis, which is more atom-economical and efficient. acs.org Methodologies employing catalysts based on iridium and ruthenium have shown high efficacy in facilitating selective hydrogen-deuterium exchange in complex pharmaceutical compounds. musechem.com These advancements are crucial for producing high-purity this compound required for its role as a reference standard.

Future advancements are expected to focus on further improving the selectivity and scalability of these methods, potentially utilizing photocatalysis and electrocatalysis to achieve even more precise and cost-effective deuteration of complex drug molecules. researchgate.net

Harmonization of Regulatory Guidelines for Deuterated Reference Standards

The use of deuterated compounds as internal standards in bioanalytical methods is strongly recommended by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com However, the global regulatory landscape for deuterated reference standards is not fully harmonized. While the U.S. Food and Drug Administration (FDA) does not explicitly mandate the use of stable isotope-labeled internal standards (SIL-IS), they have issued citations for inadequate tracking of internal standard responses, indicating a preference for robust and reliable methods that SIL-IS provide. kcasbio.com

A critical aspect of regulatory acceptance is the purity of the deuterated standard. tandfonline.com The presence of unlabeled drug as an impurity in the deuterated internal standard can interfere with the analysis and lead to inaccurate results. tandfonline.com Therefore, stringent qualification specifications for deuterated standards are necessary. tandfonline.com

Future efforts are likely to be directed towards establishing globally harmonized guidelines for the synthesis, characterization, and use of deuterated reference standards. This will ensure consistency and reliability of bioanalytical data across different regions and facilitate smoother global drug development and approval processes.

Emerging Trends in Bioanalytical Method Development for Deuterated Compounds

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of bepotastine (B66143) in biological samples. nih.gov The use of a deuterated internal standard is a critical strategy to mitigate matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays. kcasbio.com

Emerging trends in bioanalytical method development focus on enhancing sensitivity, throughput, and robustness. The integration of automation and artificial intelligence is streamlining validation processes and improving data integrity. hilarispublisher.comhilarispublisher.com For deuterated compounds, this means more efficient validation of bioanalytical assays that can reliably quantify the parent drug even at very low concentrations.

Below is a hypothetical data table representing the validation of a bioanalytical method for bepotastine using this compound as an internal standard. Such a method would be validated according to international guidelines to ensure its accuracy and precision. nih.gov

Validation ParameterAcceptance CriteriaHypothetical Result for Bepotastine Assay
Linearity (r²) ≥ 0.990.9985
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +6.8%
Matrix Effect (%CV) ≤ 15%7.3%
Recovery (%) Consistent and reproducible85% - 92%

This table illustrates the expected performance of a robust bioanalytical method utilizing this compound, demonstrating high precision and accuracy in the quantification of bepotastine.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying (R)-Bepotastine Besylate-d6 in biological matrices, and how do they address isotopic interference?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) or LC-MS/MS with deuterium-specific calibration curves to distinguish isotopic peaks. To minimize interference, employ chromatographic separation optimized for deuterated analogs (e.g., using reversed-phase columns with adjusted gradients). Validate methods via spike-and-recovery experiments in target matrices (e.g., plasma, tissue homogenates) to confirm specificity .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using controlled buffers (pH 1–9) and temperatures (4°C–40°C) to mimic physiological and storage conditions. Monitor deuterium loss via isotopic ratio measurements and correlate degradation kinetics with Arrhenius modeling. Include control experiments with non-deuterated Bepotastine to isolate isotope-specific effects .

Q. What protocols ensure reproducibility in synthesizing this compound for use as an internal standard?

  • Methodological Answer : Follow Good Laboratory Practice (GLP) for deuterium incorporation, including NMR and HRMS verification of isotopic purity (>98%). Document reaction conditions (e.g., solvent, catalyst, and temperature) to address batch-to-batch variability. Cross-validate synthesis protocols with independent labs to confirm consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium retention rates during metabolic pathway analysis of this compound across in vitro models?

  • Methodological Answer : Perform comparative metabolomics using hepatocyte models (human, rat) and isotope tracing. Normalize retention rates to enzyme activity profiles (e.g., CYP450 isoforms) and adjust for interspecies differences. Use kinetic modeling to distinguish isotopic exchange from true metabolic cleavage. Cross-reference findings with in silico metabolite prediction tools .

Q. What computational strategies predict isotopic effects of this compound on receptor binding affinity?

  • Methodological Answer : Apply density functional theory (DFT) to model deuterium’s impact on bond vibration and steric effects. Validate predictions via surface plasmon resonance (SPR) assays comparing deuterated vs. non-deuterated binding kinetics. Address discrepancies by refining force-field parameters in molecular dynamics simulations .

Q. How should contradictory data on this compound’s plasma protein binding be analyzed across studies?

  • Methodological Answer : Conduct meta-analysis with stratification by assay type (e.g., equilibrium dialysis vs. ultrafiltration). Control for variables like pH, albumin concentration, and incubation time. Use Bland-Altman plots to quantify inter-method bias and recommend standardized protocols for future studies .

Q. What cross-species pharmacokinetic (PK) models are appropriate for extrapolating this compound data from rodents to humans?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific parameters (e.g., hepatic clearance, tissue partitioning). Validate models using allometric scaling and adjust for isotopic effects on volume of distribution. Compare simulated vs. empirical PK profiles to refine interspecies extrapolation .

Methodological Frameworks

  • Data Validation : Ensure traceability of deuterated standards via Certificate of Analysis (CoA) and third-party verification .
  • Conflict Resolution : Apply triangulation by integrating multiple data sources (e.g., in vitro, in silico, clinical) to resolve contradictions .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and synthesis protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。